2,3,6-Trimethoxyamphetamine (TMA-5), CAS 20513-16-0, is a specific positional isomer within the trimethoxyamphetamine class, utilized primarily as a high-purity analytical reference standard and a neuropharmacological research compound. Unlike its more commonly encountered structural analogs, TMA-5 possesses a 2,3,6-methoxy substitution pattern on the phenyl ring, which fundamentally alters its physicochemical properties, including a significantly lower melting point in its hydrochloride salt form [1]. For industrial and forensic procurement, the exact isomeric purity of TMA-5 is critical, as it serves as a mandatory negative control and calibration standard to validate the resolution of chromatographic and mass spectrometric methods against heavily regulated isomers like TMA-2 [2].
Generic substitution among trimethoxyamphetamine isomers is analytically and operationally unviable due to their identical molecular weights (225.29 g/mol) and highly similar un-derivatized mass spectra [1]. If a laboratory substitutes TMA-5 with a crude TMA mixture or the more accessible 2,4,5-isomer (TMA-2), it becomes impossible to validate isomer-specific retention times or fragmentation patterns in forensic screening [2]. Furthermore, the distinct thermal properties of TMA-5—melting at a much lower temperature than its 2,4,6-counterpart—mean that substituting it in solid-state or thermal degradation studies will yield incompatible baseline data, compromising both quality control and regulatory compliance [3].
Thermal analysis of trimethoxyamphetamine hydrochloride salts reveals distinct differences based on methoxy group positioning. TMA-5 HCl exhibits a melting point of 124–125 °C, which is significantly lower than the 207–208 °C melting point of the closely related TMA-6 HCl isomer [1]. This 80 °C differential dictates the maximum allowable temperatures during drying, formulation, and thermal stress testing.
| Evidence Dimension | Melting point of the hydrochloride salt |
| Target Compound Data | 124–125 °C (TMA-5 HCl) |
| Comparator Or Baseline | 207–208 °C (TMA-6 HCl) |
| Quantified Difference | >80 °C lower melting point for TMA-5 |
| Conditions | Standard atmospheric pressure, purified hydrochloride salts |
Procurement teams must account for this lower thermal threshold to prevent degradation during high-temperature processing or storage.
Differentiating TMA-5 from controlled isomers like TMA-2 requires specific analytical protocols due to their identical mass. Research demonstrates that while underivatized TMAs show insufficient spectral differences, trifluoroacetyl (TFA) derivatization combined with GC-MS on a DB-5ms column achieves baseline chromatographic separation and yields distinct fragmentation intensity differences for TMA-5 compared to TMA-2 and TMA-6 [1]. This derivatization-dependent resolution is mandatory for definitive identification.
| Evidence Dimension | Chromatographic resolution and fragmentation distinctness |
| Target Compound Data | Baseline separation and distinct fragment intensities (TMA-5 TFA derivative) |
| Comparator Or Baseline | Indistinguishable spectra without derivatization (Underivatized TMA mixtures) |
| Quantified Difference | Definitive isomer identification achieved only post-derivatization |
| Conditions | GC-MS using DB-5ms capillary columns with TFA derivatization |
Forensic and toxicological buyers must procure pure TMA-5 to validate their derivatization and GC-MS methods against false positives.
In complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization and multiple reaction monitoring (MRM) is required to isolate TMA-5 from its isomers. Validated methods demonstrate that TMA isomers, including TMA-5, can be quantified with limits of quantitation (LOQ) ranging from 6.9 to 10.2 ng/mL and limits of detection (LOD) from 1.1 to 2.3 ng/mL [1]. The distinct MRM transitions of TMA-5 ensure no cross-talk with the 2,4,5-isomer during pharmacokinetic profiling.
| Evidence Dimension | Limit of Quantitation (LOQ) in biological matrices |
| Target Compound Data | 6.9–10.2 ng/mL (TMA-5 and isomers via LC-MS/MS) |
| Comparator Or Baseline | Standard immunoassay or un-derivatized GC-MS (high cross-reactivity/interference) |
| Quantified Difference | High-specificity trace quantification without isomeric interference |
| Conditions | LC-MS/MS with electrospray ionization and MRM in positive ion mode |
Analytical laboratories require pure TMA-5 reference material to calibrate highly sensitive LC-MS/MS equipment for trace-level toxicological screening.
TMA-5 is the appropriate choice for acting as a negative control in forensic screening. Because it shares an identical mass with Schedule I compounds like TMA-2, pure TMA-5 is required to prove that a laboratory's GC-MS and TFA derivatization protocols can successfully resolve closely related positional isomers [1].
For toxicological laboratories processing complex biological matrices, TMA-5 is utilized to establish standard curves and specific MRM transitions. This ensures that pharmacokinetic and forensic screens achieve low limits of quantitation (6.9–10.2 ng/mL) without isomeric cross-talk [2].
Due to its specific melting point of 124–125 °C, TMA-5 serves as a benchmark for low-temperature phase transitions in comparative studies of phenethylamine hydrochlorides. It is selected over TMA-6 when researchers need to model the thermal behavior of lower-melting-point analogs during formulation or stress testing [3].